The synthesis of 11-Deoxyflurandrenolone typically involves several steps that include the modification of precursor steroid compounds. The general synthetic route can be summarized as follows:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and ensuring the desired stereochemistry of the final product.
The molecular structure of 11-Deoxyflurandrenolone consists of a steroid backbone characterized by four fused carbon rings. Key features include:
This structural configuration allows for effective binding to glucocorticoid receptors, facilitating its action as an anti-inflammatory agent.
11-Deoxyflurandrenolone can undergo various chemical reactions typical of corticosteroids:
These reactions are essential for developing derivatives with enhanced pharmacological properties or altered therapeutic profiles.
The mechanism of action of 11-Deoxyflurandrenolone primarily involves its interaction with glucocorticoid receptors located in various tissues. Upon binding:
These mechanisms contribute to its therapeutic efficacy in treating conditions like asthma, rheumatoid arthritis, and other inflammatory disorders.
The physical and chemical properties of 11-Deoxyflurandrenolone are critical for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications and its bioavailability when administered.
11-Deoxyflurandrenolone has several scientific applications:
11-Deoxyflurandrenolone (C₂₄H₃₃FO₅; PubChem CID: 102140) is a synthetic fluorinated corticosteroid precursor with a molecular weight of 420.52 g/mol [1]. Its core structure consists of the cyclopentanoperhydrophenanthrene ring system characteristic of steroids, modified with specific functional groups:
Table 1: Molecular Characteristics of 11-Deoxyflurandrenolone
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₃FO₅ |
Systematic IUPAC Name | (1R,3aS,3bR,9aR,9bS,11aS)-9a-Fluoro-1-hydroxy-11a-methyl-1-(2-hydroxyacetyl)-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrocyclopenta[a]phenanthren-7-one |
Key Functional Groups | 9α-Fluoro, 11β-hydroxy, 17β-hydroxy, 3,20-diketo |
Melting Point | 215°C (predicted) |
The 9α-fluorination significantly alters its biochemical behavior compared to non-halogenated steroids like 11-deoxycortisol. Fluorine’s electronegativity increases the compound’s resistance to hepatic degradation and enhances its binding to glucocorticoid receptors (GRs) by stabilizing hydrogen-bond interactions [6] [9]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for C-9 fluorine (δ ≈ -185 ppm) and C-11/C-17 hydroxyl protons (δ ≈ 5.2–5.4 ppm), confirming stereospecific modifications [6].
11-Deoxyflurandrenolone emerged during the mid-20th century surge in steroid research. Its development parallels Tadeusz Reichstein’s isolation of endogenous 11-deoxycortisol ("Substance S") in 1938, a foundational breakthrough in adrenal steroid biochemistry [4] [6]. Reichstein’s chromatographic separation of adrenal extracts revealed 11-deoxycortisol as the immediate biosynthetic precursor to cortisol, dependent on 11β-hydroxylation for activation [2] [6].
The fluorinated derivative, 11-deoxyflurandrenolone, was synthesized in the 1950s–1960s as part of efforts to enhance the therapeutic efficacy of corticosteroids. Percy Lavon Julian’s pioneering work on steroid synthesis from plant sterols (e.g., stigmasterol) provided scalable methods for modifying steroid backbones [4]. The addition of fluorine at C-9 was inspired by observations that 9α-fluorocortisol exhibited 10-fold greater anti-inflammatory potency than cortisol, prompting investigations into fluorinated precursors [6] [9]. Industrial collaborations, notably by Upjohn and Merck, optimized microbial 11β-hydroxylation (using Rhizopus fungi) to convert 11-deoxyflurandrenolone into active glucocorticoids, though the compound itself remained an intermediate [4] [6].
11-Deoxyflurandrenolone serves as a critical probe for studying glucocorticoid biosynthesis and endocrine disruption. Its roles span three key domains:
As a substrate for CYP11B1 (11β-hydroxylase), this compound occupies a nodal position in cortisol synthesis. In vitro studies using adrenal cell lines show that 11-deoxyflurandrenolone accumulates when CYP11B1 activity is inhibited by pollutants like organotins or heavy metals [7] [9]. This disrupts cortisol production, leading to compensatory adrenocorticotropic hormone (ACTH) elevation and adrenal hyperplasia [6].
Fluorinated steroids exhibit prolonged environmental persistence. 11-Deoxyflurandrenolone’s structural similarity to endogenous steroids allows it to interact with nuclear receptors (GR, MR, PR) at concentrations ≤1 nM. It antagonizes cortisol-dependent GR signaling in vitro, impairing gluconeogenic enzymes (e.g., PEPCK) and insulin sensitivity in hepatocytes [3] [7] [9].
Table 2: Enzyme Interactions of 11-Deoxyflurandrenolone
Enzyme | Role | Effect of 11-Deoxyflurandrenolone |
---|---|---|
CYP11B1 (11β-hydroxylase) | Converts 11-deoxy precursors to cortisol | Competitive substrate inhibition |
5α-Reductase | Inactivates glucocorticoids | Resistance due to C-9 fluorination |
CYP3A4 | Hepatic steroid catabolism | Reduced degradation kinetics |
In models of metabolic syndrome, 11-deoxyflurandrenolone exacerbates glucose intolerance by disrupting glucocorticoid rhythm. It amplifies hepatic glucose output and suppresses adiponectin in adipose tissue, contributing to insulin resistance. During sepsis, its accumulation correlates with hyperglycemia and catabolic wasting, reflecting impaired stress hormone regulation [5] [9]. Mechanistically, it dysregulates circadian clock genes (Bmal1, Per2) in metabolic tissues, altering fuel utilization [5] [7].
These insights underscore its utility in probing metabolic diseases and environmental toxicology, though clinical applications remain secondary to research [3] [6] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4